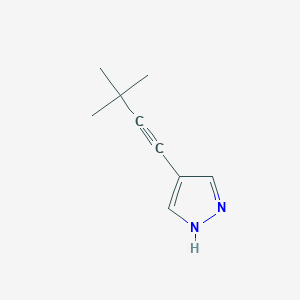
1H-Pyrazole, 4-(3,3-dimethyl-1-butynyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3,3-dimethyl-1-butynyl group attached to the fourth position of the pyrazole ring. The unique structure of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole typically involves the reaction of 3,3-dimethyl-1-butyne with hydrazine derivatives. One common method includes the cyclization of 3,3-dimethyl-1-butyne with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions where the 3,3-dimethyl-1-butynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde
- 4-(3,3-Dimethyl-1-butynyl)-styrene
Uniqueness
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole is unique due to its specific structural features, such as the presence of both a pyrazole ring and a 3,3-dimethyl-1-butynyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
189348-94-5 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
4-(3,3-dimethylbut-1-ynyl)-1H-pyrazole |
InChI |
InChI=1S/C9H12N2/c1-9(2,3)5-4-8-6-10-11-7-8/h6-7H,1-3H3,(H,10,11) |
InChI Key |
XYCFHKFUUURKKU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC1=CNN=C1 |
Canonical SMILES |
CC(C)(C)C#CC1=CNN=C1 |
Synonyms |
1H-Pyrazole, 4-(3,3-dimethyl-1-butynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
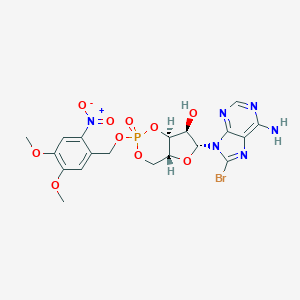
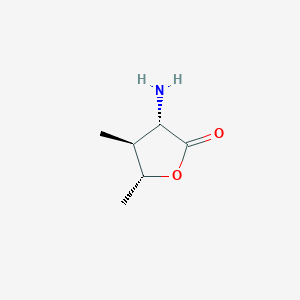
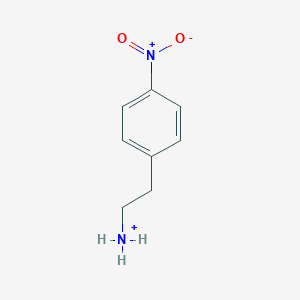
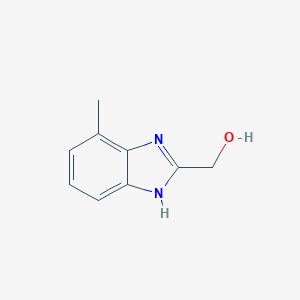
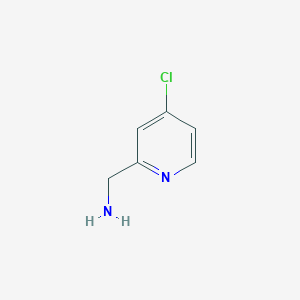
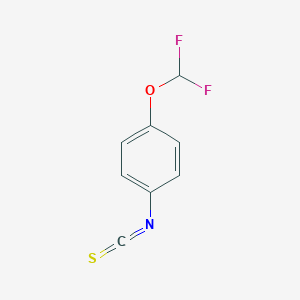

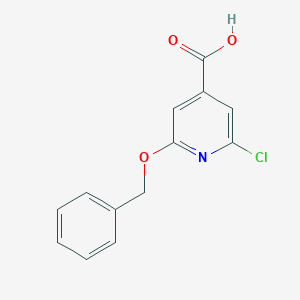

![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)
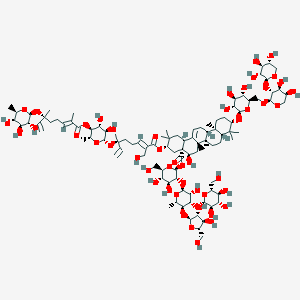

![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)
